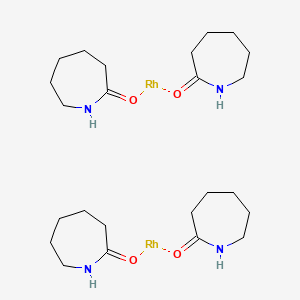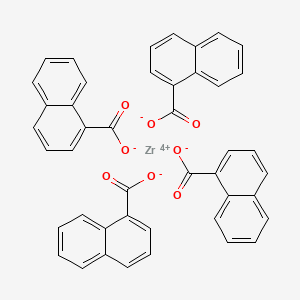
Naphthalene-1-carboxylate;zirconium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1-carboxylate;zirconium(4+) is a coordination compound that combines the organic ligand naphthalene-1-carboxylate with the metal ion zirconium(4+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1-carboxylate;zirconium(4+) typically involves the reaction of zirconium salts with naphthalene-1-carboxylic acid. One common method is to dissolve zirconium chloride in a suitable solvent, such as ethanol, and then add naphthalene-1-carboxylic acid under controlled conditions. The reaction mixture is often heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of naphthalene-1-carboxylate;zirconium(4+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The naphthalene-1-carboxylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .
Scientific Research Applications
Naphthalene-1-carboxylate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) chloride: A common zirconium compound used in various chemical reactions.
Naphthalene-2-carboxylate;zirconium(4+): A similar coordination compound with a different ligand position.
Zirconium acetylacetonate: Another zirconium complex used in catalysis and materials science.
Uniqueness
Naphthalene-1-carboxylate;zirconium(4+) is unique due to its specific ligand structure, which can influence its reactivity and selectivity in chemical reactions. Its combination of organic and inorganic components provides a versatile platform for various applications in catalysis, materials science, and beyond .
Properties
IUPAC Name |
naphthalene-1-carboxylate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBCIWLMUBBGBE-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28O8Zr |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)


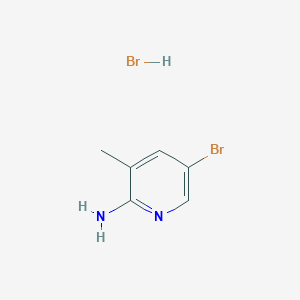
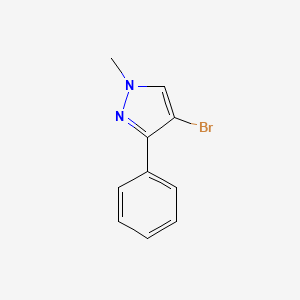
![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
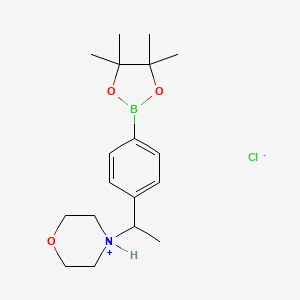
![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)
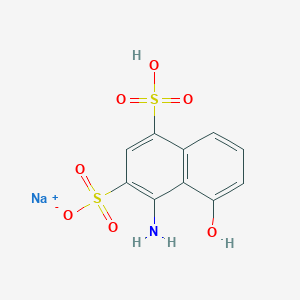
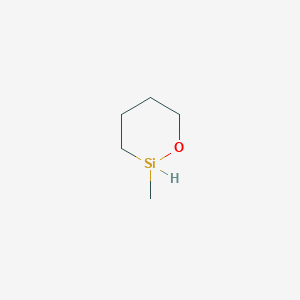
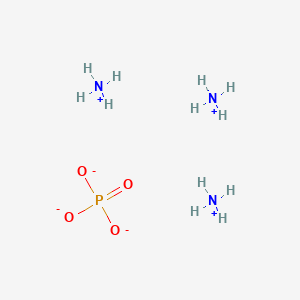
![cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide](/img/structure/B7947115.png)
